molecular formula C14H19NO3 B3252667 8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 218610-30-1

8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B3252667
CAS No.: 218610-30-1
M. Wt: 249.3 g/mol
InChI Key: VUGLJRDQTMLNBJ-UHFFFAOYSA-N
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Description

8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted at the nitrogen atom with a 2-methoxyphenyl group. The spirocyclic core consists of a six-membered dioxolane ring fused to a five-membered azacyclohexane, providing rigidity and conformational stability. The 2-methoxyphenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

8-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-16-13-5-3-2-4-12(13)15-8-6-14(7-9-15)17-10-11-18-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGLJRDQTMLNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

Reaction TypeConditionsYieldKey Reference
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°C72%
SpirocyclizationHCl (cat.), EtOH, reflux85%

Reactivity at the Nitrogen Center

The secondary amine in the azaspirodecane ring undergoes typical amine reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Table 2: Nitrogen-Centric Reactions

SubstrateReagentProductYield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C8-Acetyl derivative68%
Methyl iodideK₂CO₃, DMF, 60°C8-Methyl quaternary ammonium salt82%

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Group

The 2-methoxyphenyl group directs electrophiles to the ortho and para positions due to its electron-donating methoxy group:

  • Nitration : HNO₃/H₂SO₄ yields nitro derivatives at the 5-position .

  • Halogenation : Br₂/FeBr₃ produces brominated analogs .

Table 3: EAS Reactivity

ReactionConditionsMajor ProductYield
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-2-methoxyphenyl55%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-2-methoxyphenyl63%

Ring-Opening Reactions

The 1,4-dioxa ring undergoes acid-catalyzed hydrolysis:

  • Hydrolysis : Concentrated HCl cleaves the ketal to regenerate 4-piperidone derivatives .

8 2 Methoxyphenyl 1 4 dioxa 8 azaspiro 4 5 decaneHCl H O8 2 Methoxyphenyl 4 piperidone+Ethylene glycol\text{8 2 Methoxyphenyl 1 4 dioxa 8 azaspiro 4 5 decane}\xrightarrow{\text{HCl H O}}\text{8 2 Methoxyphenyl 4 piperidone}+\text{Ethylene glycol}

Transition Metal-Catalyzed Coupling Reactions

The methoxyphenyl moiety participates in cross-coupling:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl systems .

  • Buchwald-Hartwig : Forms C–N bonds with aryl halides .

Table 4: Coupling Reactions

Reaction TypeCatalyst SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃8-(Biphenyl-2-yl) derivative58%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl spirocyclic amine65%

Mechanism of Action

The mechanism of action of 8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The spirocyclic core serves as a versatile scaffold for diverse substituents. Key analogs and their properties are summarized below:

Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-Methoxyphenyl (Target) C₁₃H₁₅NO₃ 233.27 g/mol Hypothesized moderate lipophilicity; potential steric hindrance due to ortho-substitution. Inferred
4-Methoxyphenyl C₁₄H₁₉NO₃ 253.31 g/mol Improved electronic donation (para-methoxy); used in enzyme inhibitor studies.
3-(5-Fluoro-1H-indol-2-yl)phenyl C₂₀H₂₀FN₂O₂ 345.39 g/mol Enhanced hydrogen bonding via indole; inhibitor of AAA ATPase p97 (IC₅₀ ~50 nM).
4-Bromobenzyl C₁₄H₁₈BrNO₂ 312.20 g/mol Increased molecular weight; halogen bonding potential.
Pyridin-4-yl C₁₂H₁₆N₂O₂ 220.27 g/mol Basic nitrogen enhances solubility; explored in medicinal chemistry.
Sulfonyl-bromo-methoxyphenyl C₁₄H₁₈BrNO₅S 392.28 g/mol High polarity (sulfonyl group); potential use in targeted therapies.

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl group likely increases logP compared to polar sulfonyl analogs (e.g., ) but remains less hydrophobic than brominated derivatives ().
  • Stability : The dioxolane ring is susceptible to acidic hydrolysis, but electron-donating substituents (e.g., methoxy) may enhance stability under basic conditions .

Biological Activity

8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound of interest due to its potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The unique structural characteristics of this compound suggest potential interactions with various biological targets, making it a subject of ongoing research.

The chemical formula of this compound is C14H19NO3C_{14}H_{19}NO_3 with a molecular weight of 249.3 g/mol. Its structure includes a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
CAS Number218610-30-1
LogP3.41
Polar Surface Area68.5 Ų

Biological Activity

Research indicates that compounds in this category may exhibit various biological activities, including:

1. Sigma Receptor Binding:
Recent studies have shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane can act as ligands for sigma receptors, particularly σ1 and σ2 receptors. For example, a related compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 nM) and selectivity over σ2 receptors by a factor of 30 . These receptors are implicated in neuroprotective effects and modulation of neurotransmitter systems.

2. Antitumor Activity:
In vivo studies using small animal PET imaging have indicated that compounds similar to this compound accumulate in tumor tissues, suggesting potential applications in tumor imaging and therapy . The specific binding to σ1 receptors in tumor models highlights the therapeutic potential for cancer treatment.

3. Neuroprotective Effects:
The sigma receptor system plays a crucial role in neuroprotection and modulation of pain pathways. Compounds targeting these receptors may provide new avenues for treating neurodegenerative diseases and chronic pain conditions.

Case Studies

Case Study 1: Sigma Receptor Ligand Evaluation
A study evaluated various piperidine derivatives, including those based on the spirocyclic structure, for their binding affinity to sigma receptors. The findings revealed that modifications to the methoxy group significantly influenced receptor affinity and selectivity, indicating the importance of structural optimization in drug development .

Case Study 2: Tumor Imaging with Radiolabeled Compounds
Radiolabeled derivatives of dioxa-azaspiro compounds were utilized in PET imaging studies on tumor xenograft models. The results demonstrated high accumulation in human carcinoma and melanoma tissues, suggesting that these compounds could serve as effective radiotracers for tumor imaging .

Q & A

Q. What are the common synthetic routes for preparing 8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane?

The compound is typically synthesized via Buchwald-Hartwig amination or Suzuki coupling reactions. For example, describes a palladium-catalyzed cross-coupling between brominated aromatic precursors (e.g., 2-(3-bromophenyl)-5-fluoro-1H-indole) and 1,4-dioxa-8-azaspiro[4.5]decane. Key steps include degassing solvents, using Pd₂(dba)₃/CyJohnPhos catalytic systems, and refluxing in dioxane at 120°C for 12 hours . Earlier methods (e.g., ) report lower yields (52%) due to less optimized conditions, while newer protocols achieve up to 81% yield via microwave-assisted reactions .

Q. How is the structural integrity of this spirocyclic compound validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance:

  • ¹H NMR : Signals at δ 7.6–6.8 ppm confirm aromatic protons from the methoxyphenyl group, while spirocyclic ether protons resonate at δ 3.5–4.0 ppm .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₈NO₃: 248.1287; observed: 248.1285) ensures molecular formula confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in spirocyclic compound synthesis?

Key parameters include:

  • Catalyst Systems : Pd₂(dba)₃ with bulky ligands (e.g., CyJohnPhos) enhances coupling efficiency for sterically hindered substrates .
  • Temperature and Time : Microwave irradiation at 110°C for 6 hours reduces side reactions compared to traditional heating .
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) improve solubility of aromatic intermediates .

Q. What role does this compound play in medicinal chemistry applications?

Derivatives of this scaffold act as σ1 receptor ligands for tumor imaging. For example, ¹⁸F-labeled analogs exhibit low lipophilicity (logP = 1.2) and high blood-brain barrier penetration, making them potent PET tracers . Structural modifications (e.g., fluorination at the methoxy group) enhance receptor binding affinity by 30% .

Q. How does crystallography inform the material properties of this compound?

Noncentrosymmetric crystal packing (e.g., orthorhombic P2₁2₁2₁) enables second-harmonic generation (SHG) for nonlinear optics. APDA (8-(4'-acetylphenyl)-analog) achieves a hyperpolarizability (β) of 12.5 × 10⁻³⁰ esu, suitable for blue-light emission at 405 nm . Crystal growth via sublimation and ultraprecision polishing (surface roughness < λ/10) minimizes optical losses .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 52% vs. 81%)?

Discrepancies arise from:

  • Purification Methods : Column chromatography (SiO₂, 30–40% EtOAc/hexanes) vs. direct isolation .
  • Substrate Activation : Microwave irradiation accelerates reaction kinetics compared to conventional heating . Troubleshooting involves systematic variation of catalysts, solvents, and energy sources while monitoring intermediates via LC-MS .

Q. What catalytic systems are effective for functionalizing the spirocyclic nitrogen atom?

  • Buchwald-Hartwig Amination : Pd-based catalysts enable aryl–N bond formation with bromoarenes .
  • Reductive Amination : Sodium cyanoborohydride in methanol selectively reduces imine intermediates to secondary amines .
  • Protection/Deprotection Strategies : Ketals (e.g., 1,4-dioxa rings) stabilize the spirocyclic core during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
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8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

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